molecular formula C7H3ClFNS B3029489 4-Chloro-2-fluorophenyl isothiocyanate CAS No. 68034-69-5

4-Chloro-2-fluorophenyl isothiocyanate

Cat. No. B3029489
CAS RN: 68034-69-5
M. Wt: 187.62 g/mol
InChI Key: YIIRTODHWQCPPW-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorophenyl isothiocyanate is a chemical compound with the molecular formula C7H3ClFNO . It is used in biochemical research . It has been used in the synthesis of thiourea derivatives .


Synthesis Analysis

The synthesis of isothiocyanates typically involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .


Molecular Structure Analysis

The molecular weight of 4-Chloro-2-fluorophenyl isothiocyanate is 171.556 Da . The exact mass is 170.988724 Da .


Chemical Reactions Analysis

4-Chloro-2-fluorophenyl isothiocyanate is used in the synthesis of thiourea derivatives . Isothiocyanates are pivotal intermediates in organic synthesis, especially in the synthesis of various heterocyclic compounds .


Physical And Chemical Properties Analysis

4-Chloro-2-fluorophenyl isothiocyanate is a liquid with a boiling point of 92-95° C at 0.3 mmHg . The density is approximately 1.3 g/mL , and the refractive index is n20/D 1.58 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Thiourea Derivatives : Saeed et al. (2011) explored the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, revealing insights into structural and conformational properties using X-ray diffraction and vibrational spectra. This study highlights the application of fluorophenyl isothiocyanates in synthesizing structurally complex molecules (Saeed, Erben, Shaheen, & Flörke, 2011).

  • Characterization of Fluorophenyl Thiourea Derivatives : A similar study by A. Saeed, M. Erben, and U. Flörke (2010) focused on 1-(2-chlorobenzoyl)-3-(isomeric fluorophenyl)thiourea derivatives, demonstrating the effect of fluorine substitution on vibrational properties and crystal structures (Saeed, Erben, & Flörke, 2010).

Photodynamic Therapy Applications

  • Development of Photosensitizers : Hirohara et al. (2015) synthesized trans-Bisthioglycosylated tetrakis(fluorophenyl)chlorin as a potent photosensitizer for Photodynamic Therapy (PDT), demonstrating the potential of fluorophenyl isothiocyanate derivatives in medical applications (Hirohara et al., 2015).

Safety And Hazards

4-Chloro-2-fluorophenyl isothiocyanate is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation. It may be fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

4-chloro-2-fluoro-1-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIRTODHWQCPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373956
Record name 4-Chloro-2-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluorophenyl isothiocyanate

CAS RN

68034-69-5
Record name 4-Chloro-2-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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